

efficacy of Influenza virus-IN-1 in H1N1 vs H3N2 strains

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A Comparative Analysis of Chlorogenic Acid's Efficacy Against H1N1 and H3N2 Influenza A Virus Strains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of Chlorogenic Acid (CHA) against two common subtypes of Influenza A virus: H1N1 and H3N2. The data presented is derived from in vitro and in vivo studies, offering insights into the potential of CHA as a therapeutic agent against seasonal and pandemic influenza strains.

Quantitative Efficacy Data

The antiviral activity of Chlorogenic Acid was evaluated against both H1N1 and H3N2 influenza A virus strains in cell culture. The half-maximal effective concentration (EC50) was determined to quantify the potency of CHA in inhibiting the cytopathic effect of each virus.

| Influenza A Strain | Inhibitor | EC50 (μM) | Cell Line |
|-------------------------------|------------------|-----------|-----------|
| A/PuertoRico/8/1934 (H1N1) | Chlorogenic Acid | 44.87 | MDCK |
| A/Beijing/32/92 (H3N2) | Chlorogenic Acid | 62.33 | MDCK |



Table 1: In Vitro Antiviral Activity of Chlorogenic Acid against H1N1 and H3N2 Influenza Strains. [1]

In addition to in vitro studies, the protective efficacy of CHA was assessed in a mouse model of influenza infection.

| Influenza A Strain | Treatment | Dosage | Protection from Death (%) |
|--------------------|------------------|------------------------------|---------------------------|
| H1N1 | Chlorogenic Acid | 100 mg/kg/d (intravenous) | 60% |
| H3N2 | Chlorogenic Acid | 100 mg/kg/d (intravenous) | 50% |

Table 2: In Vivo Protective Efficacy of Chlorogenic Acid in Mice Infected with H1N1 and H3N2. [1]

Experimental Protocols In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

- Cell Culture: Madin-Darby canine kidney (MDCK) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Virus Infection: Confluent MDCK cell monolayers were infected with either H1N1
 (A/PuertoRico/8/1934) or H3N2 (A/Beijing/32/92) influenza virus at a specific multiplicity of infection (MOI).
- Compound Treatment: Immediately after infection, the cells were treated with various concentrations of Chlorogenic Acid.
- Incubation: The treated and control plates were incubated at 37°C in a 5% CO2 atmosphere.
- Assessment of Cytopathic Effect (CPE): After a defined incubation period (e.g., 48-72 hours), the cells were observed for virus-induced CPE. The cell viability was quantified using a colorimetric assay, such as the MTS assay.



• EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the viral CPE, was calculated from the dose-response curve.[1]

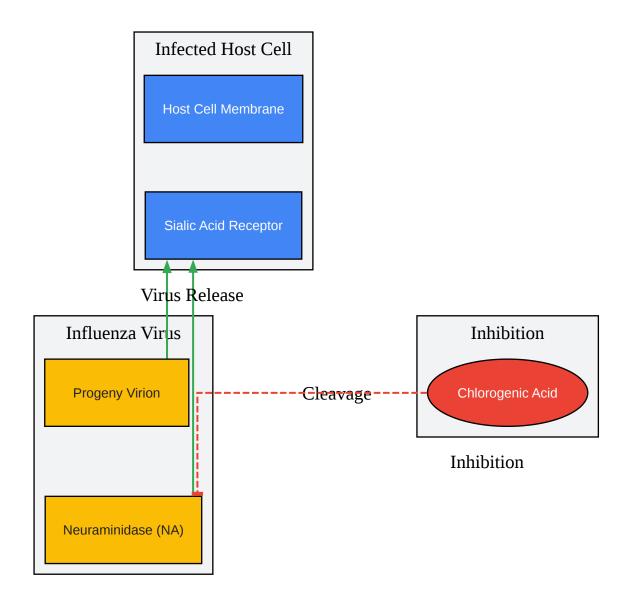
In Vivo Mouse Model

- Animal Model: Specific-pathogen-free female BALB/c mice (6-8 weeks old) were used for the study.
- Virus Challenge: Mice were intranasally inoculated with a lethal dose of either H1N1 or H3N2 influenza virus.
- Compound Administration: Chlorogenic Acid was administered intravenously at a dosage of 100 mg/kg/day for a specified duration post-infection.[1]
- Monitoring: The mice were monitored daily for weight loss, signs of illness, and mortality for a period of 14-21 days.
- Efficacy Evaluation: The protective efficacy was determined by the survival rate of the treated group compared to the untreated control group. Lung viral titers were also measured at specific time points to assess the reduction in viral replication.[1]

Mechanism of Action: Neuraminidase Inhibition

Chlorogenic acid has been shown to inhibit the neuraminidase (NA) activity of both H1N1 and H3N2 influenza viruses. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells, thus enabling the spread of the infection. By blocking the active site of neuraminidase, CHA prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of progeny virions and limiting their release.





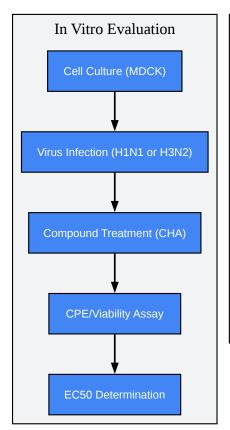
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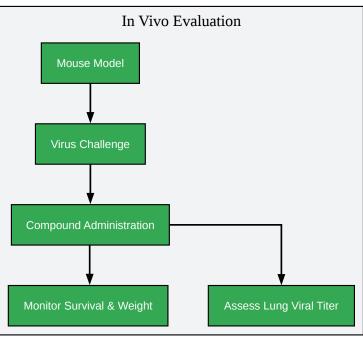
Caption: Mechanism of Neuraminidase Inhibition by Chlorogenic Acid.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antiviral efficacy of a compound like Chlorogenic Acid against influenza viruses.







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References

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